(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the thiadiazolo[3,2-a]pyrimidin family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of (6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific functional groups and structural configuration, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H26N4O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(6Z)-6-[[3-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H26N4O4S/c1-3-8-22-28-29-23(26)19(24(30)27-25(29)34-22)15-17-11-12-20(21(16-17)31-4-2)33-14-13-32-18-9-6-5-7-10-18/h5-7,9-12,15-16,26H,3-4,8,13-14H2,1-2H3/b19-15-,26-23? |
InChI Key |
LIZVTQVXITXALB-FKODFALISA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)/C(=O)N=C2S1 |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
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